4-{3-[(4-BENZYLPIPERIDIN-1-YL)SULFONYL]-4-METHYLPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE
Overview
Description
4-{3-[(4-BENZYLPIPERIDIN-1-YL)SULFONYL]-4-METHYLPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and a dihydrophthalazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(4-BENZYLPIPERIDIN-1-YL)SULFONYL]-4-METHYLPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE involves multiple steps, starting with the preparation of the piperidine derivative. The key steps include:
Formation of the Piperidine Derivative: The piperidine ring is typically synthesized through a catalytic hydrogenation process involving 4-cyanopyridine and toluene.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via a sulfonylation reaction using appropriate sulfonyl chlorides.
Coupling with the Dihydrophthalazinone Moiety: The final step involves coupling the piperidine-sulfonyl intermediate with the dihydrophthalazinone moiety under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(4-BENZYLPIPERIDIN-1-YL)SULFONYL]-4-METHYLPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the piperidine ring using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{3-[(4-BENZYLPIPERIDIN-1-YL)SULFONYL]-4-METHYLPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including neurological disorders and cancer.
Chemical Biology: It is used as a tool compound to study cellular processes and molecular pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-{3-[(4-BENZYLPIPERIDIN-1-YL)SULFONYL]-4-METHYLPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways . For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A compound with a similar piperidine ring structure but lacking the sulfonyl and dihydrophthalazinone moieties.
2-Benzylpiperidine: Another piperidine derivative with different substitution patterns.
Benzylpiperazine: A compound with a piperazine ring instead of piperidine.
Uniqueness
4-{3-[(4-BENZYLPIPERIDIN-1-YL)SULFONYL]-4-METHYLPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE is unique due to its combination of a piperidine ring, a sulfonyl group, and a dihydrophthalazinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-[3-(4-benzylpiperidin-1-yl)sulfonyl-4-methylphenyl]-2H-phthalazin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S/c1-19-11-12-22(26-23-9-5-6-10-24(23)27(31)29-28-26)18-25(19)34(32,33)30-15-13-21(14-16-30)17-20-7-3-2-4-8-20/h2-12,18,21H,13-17H2,1H3,(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZWKBHAJQHZBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)S(=O)(=O)N4CCC(CC4)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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